2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole
Overview
Description
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole is a derivative of the imidazole and benzimidazole family . Imidazoles and benzimidazoles are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The difluoromethyl group enhances the bond strength and decreases bond length .
Synthesis Analysis
The synthesis of 2-(Difluoromethyl)-1H-benzo[d]imidazole involves several steps. The yield of N-trityl-2-(difluoromethyl)imidazole from 2-(formyl)imidazole was extremely low (5%), indicating the loss of the trityl group under the reaction conditions . A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been synthesized and explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, including those with methoxy groups, exhibit high corrosion inhibition efficiency, up to 96%, attributed to strong adsorption following the Langmuir model. This suggests potential applications in protecting metals from corrosion in industrial settings (Prashanth et al., 2021).
Molecular Structure Analysis
The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been studied using ab initio and density functional methods. These studies provide insights into the conformational behavior and frequency of vibrational bands, facilitating the understanding of molecular properties (Arslan & Algül, 2008).
Drug Discovery and Biological Activities
Imidazole derivatives are also investigated for their potential in drug discovery, exhibiting antimicrobial and antioxidant activities. Synthesis of new imidazole compounds shows significant bioactivity, hinting at their usefulness in developing new pharmaceuticals (Bassyouni et al., 2012).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies on methoxy-substituted imidazole derivatives provide valuable data on molecular structure, vibrational frequencies, and thermodynamic properties. These studies contribute to a deeper understanding of the molecular behavior and properties of imidazole compounds (Pandey et al., 2017).
Synthesis and Characterization
Various synthetic methods have been developed for imidazole derivatives, including microwave-assisted techniques and catalyst-free approaches. These methods offer efficient routes to synthesize imidazole compounds with diverse functionalities, opening avenues for their application in material science and organic synthesis (Lian-qing, 2011).
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable. The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
Mechanism of Action
Target of Action
Imidazoles, which “2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole” is a part of, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets of “this compound”. Generally, imidazoles can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions, leading to changes in the target’s function .
Biochemical Pathways
Imidazoles are involved in a variety of biochemical pathways. For example, the imidazole-containing essential amino acid histidine is the precursor of histamine . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific structure and functional groups. For example, the presence of fluorine can enhance the bond strength and decrease bond length, potentially affecting the compound’s pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the pKa of imidazoles can be affected by the presence of fluorine .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein structure and enhance its function .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are often cell-type specific, with some cells showing increased proliferation and others undergoing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme or protein structure. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, with some cells showing changes in gene expression and metabolic activity even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death and organ damage. These dosage effects are often dose-dependent, with higher doses leading to more severe effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and stability. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These effects are often pathway-specific, with some pathways being more affected than others .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, and it can accumulate in specific tissues or organs. These transport and distribution patterns are often influenced by the compound’s chemical properties, such as its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its specific site of action .
Properties
IUPAC Name |
2-(difluoromethyl)-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-14-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYCXXOUHKKMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734757 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939773-89-4 | |
Record name | 2-(Difluoromethyl)-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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